Diundecyl Phthalate-d4
Description
Diundecyl Phthalate-d4 (DUP-d4) is a deuterated analog of diundecyl phthalate (DUP), a high molecular weight ortho-phthalate ester. DUP itself is a plasticizer with the molecular formula C₃₀H₅₀O₄ (molecular weight: 474.7156 g/mol) and is structurally characterized by two undecyl (C₁₁) alkyl chains esterified to a benzene-1,2-dicarboxylate backbone . The deuterated version, DUP-d4, is synthesized by replacing four hydrogen atoms with deuterium, typically at positions critical for analytical detection. This modification enhances its utility as an internal standard in mass spectrometry-based quantification of non-deuterated DUP and related phthalates in environmental and biological matrices .
DUP is classified as a long-chain phthalate, with applications in polyvinyl chloride (PVC) plastics, coatings, and adhesives due to its low volatility and high compatibility with polymers .
Properties
Molecular Formula |
C₃₀H₄₆D₄O₄ |
|---|---|
Molecular Weight |
478.74 |
Synonyms |
Jayflex L 11P-d4; Palatinol 11-d4; Sansocizer DUP-d4; 1,2-Benzenedicarboxylic Acid, Diundecyl Ester-d4; Phthalic Acid Diundecyl Ester-d4; Undecyl Alcohol Phthalate-d4; Undecyl Alcohol Phthalate-d4; Bis-diundecylphthalate-d4; Bisoflex DUP-d4; DUP-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of DUP-d4 and Analogues
Key Observations:
- Chain Length and Volatility : DUP and its branched isomer, diisodecyl phthalate (DIDP), exhibit higher molecular weights and boiling points (>420°C) compared to DEHP and DBP. This reduces their migration from plastics but complicates environmental degradation .
- Analytical Utility: DUP-d4’s deuterated structure minimizes isotopic interference, making it ideal for tracing non-labeled DUP in human exposure studies .
Toxicity and Biomarker Profiles
Hepatotoxicity:
- DUP: Subchronic exposure in Wistar rats caused significant increases in aspartate aminotransferase (AST) levels, indicating hepatic stress. However, alanine aminotransferase (ALT) elevations were more pronounced with DEHP and its metabolite, mono-(2-ethylhexyl) phthalate (MEHP) .
- DEHP : Well-documented for endocrine disruption and developmental toxicity, leading to its restriction in consumer products .
- DIDP: Limited data, but extrapolations from NICNAS suggest reproductive toxicity at high doses, similar to DUP .
Table 2: Comparative Toxicity Endpoints (Rodent Studies)
| Endpoint | DUP | DEHP | DBP | DIDP |
|---|---|---|---|---|
| Hepatotoxicity (AST↑) | Yes | Moderate | Yes | No data |
| Developmental Toxicity | Limited | High | High | Moderate |
| Endocrine Disruption | Low | High | Moderate | Low |
Biomarkers:
- DUP metabolism in human liver microsomes yields mono-undecyl phthalate (MUP) as a primary metabolite, distinct from DEHP’s MEHP. MUP is proposed as a biomarker for DUP exposure assessment .
Regulatory and Analytical Considerations
- Regulatory Status : DUP and DIDP are grouped as "long-chain phthalates" under assessments by Environment Canada and Health Canada. Their higher molecular weights delay regulatory action compared to DEHP and DBP .
- Detection Methods : DUP-d4 is used in online solid-phase extraction (SPE) coupled with HPLC-MS to achieve detection limits as low as 0.1 ng/mL in urine samples .
Preparation Methods
Platinum-Catalyzed H/D Exchange
-
Substrate Preparation : Phthalic acid is neutralized with potassium carbonate in water to form potassium phthalate, enhancing solubility for subsequent deuterium exchange.
-
Deuteration Protocol :
-
The neutralized solution is evaporated to dryness and redissolved in deuterium oxide (D₂O).
-
Platinum oxide (PtO₂) is added, and the mixture is heated to 130°C under deuterium gas in a sealed reactor for 72 hours.
-
The process is repeated to maximize deuterium incorporation, achieving >99% isotopic purity.
-
-
Isolation : The deuterated phthalic acid is precipitated via acidification with hydrochloric acid, filtered, and dried.
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 130°C |
| Reaction Time | 72 hours (per cycle) |
| Catalyst Loading | 0.1 g PtO₂ per 8.3 g substrate |
| Deuterium Source | D₂O |
Esterification with Undecyl Alcohol
Deuterated phthalic acid undergoes esterification with undecyl alcohol (C₁₁H₂₃OH) to form DUP-d4. Industrial and laboratory methods differ in catalyst selection and scalability.
Acid-Catalyzed Esterification
-
Reaction Setup :
-
Reaction Conditions :
-
Yield Optimization :
Composite Catalysis for Industrial Production
A patented method (CN104592030B) employs a dual-catalyst system to enhance efficiency:
-
Primary Catalyst : Weak acids (e.g., sodium bisulfate, NaHSO₄).
-
Co-Catalyst : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) or polyethyleneglycol (PEG).
Advantages :
Industrial Protocol :
Purification and Characterization
Solvent Extraction
Post-esterification, the crude product is purified via:
Chromatographic Validation
-
GC-MS Analysis : Quantifies DUP-d4 using internal standards (e.g., dicyclohexyl phthalate-d4).
-
Deuterium Incorporation : Confirmed via high-resolution mass spectrometry (HRMS) and ²H NMR.
Quality Metrics :
| Parameter | Specification |
|---|---|
| Purity | ≥96% (chemical) |
| Isotopic Abundance | ≥99 atom % D |
| Residual Solvents | <50 ppm |
Comparative Analysis of Methodologies
| Method | Catalysts | Temperature (°C) | Time (h) | Yield (%) | Scalability |
|---|---|---|---|---|---|
| Acid-Catalyzed | H₂SO₄, PTSA | 160–200 | 0.5–2 | 94–98 | Laboratory |
| Composite Catalysis | NaHSO₄ + PEG | 160–200 | 1–2 | 98+ | Industrial |
| Pt-Catalyzed H/D | PtO₂ | 130 | 72 | >99 (D) | Batch |
Challenges and Innovations
-
Deuterium Loss : Prolonged heating during esterification may cause H/D exchange reversal. Solutions include minimized reaction times and inert atmospheres.
-
Catalyst Cost : Platinum-based deuteration is expensive. Recent advances use mixed Pd/C-Pt/C systems to reduce Pt loading while maintaining efficiency.
-
Green Chemistry : Solvent-free esterification and catalyst recycling align with sustainable production goals .
Q & A
(Basic) What are the critical physicochemical properties of Diundecyl Phthalate-d4 that influence experimental design?
Methodological Answer:
Key physicochemical parameters include:
- Molecular weight : 474.72 g/mol (non-deuterated form; isotopic substitution increases mass slightly) .
- Density : 0.95 g/mL at 25°C, critical for solvent compatibility and phase separation in extraction protocols .
- Boiling point : 523°C (lit.), impacting thermal stability during GC-MS analysis .
- Storage : Sealed in dry conditions at room temperature to prevent hydrolysis or degradation .
Researchers must account for these properties when designing solubility tests, chromatographic separations, or stability assays. For deuterated analogs, verify isotopic purity via NMR or high-resolution mass spectrometry.
(Basic) How should researchers ensure the stability of this compound during long-term storage?
Methodological Answer:
- Storage : Use airtight, amber glass containers under inert gas (e.g., nitrogen) to minimize oxidation and moisture absorption .
- Monitoring : Conduct periodic stability checks via LC-MS or GC-MS to detect degradation products (e.g., phthalic acid derivatives).
- Documentation : Record storage conditions and batch-specific stability data to validate experimental reproducibility .
(Basic) What analytical techniques are recommended for quantifying this compound in environmental or biological matrices?
Methodological Answer:
- LC-MS/MS : Use deuterated analogs (e.g., Diundecyl Phthalate-d4) as internal standards to correct for matrix effects and ionization efficiency .
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges, followed by isotope dilution calibration.
- Validation : Perform spike-and-recovery experiments at low, medium, and high concentrations to assess accuracy (80–120%) and precision (RSD <15%) .
(Advanced) How do deuterium isotopic effects influence the environmental fate of this compound compared to its non-deuterated form?
Methodological Answer:
- Degradation Studies : Compare hydrolysis rates (e.g., in aqueous buffers at varying pH) using LC-MS to evaluate kinetic isotope effects (KIEs). Deuterium substitution may slow reaction rates due to stronger C-D bonds .
- Biotransformation : Conduct microbial degradation assays with Pseudomonas spp. to assess isotopic discrimination in metabolic pathways. Monitor metabolites via HRMS .
- Data Interpretation : Normalize results to account for isotopic fractionation in environmental modeling .
(Advanced) How can researchers resolve contradictions in toxicity data for this compound?
Methodological Answer:
- Data Gaps : Existing studies report "inadequate evidence" for chronic hazards due to insufficient confirmatory data (e.g., reproductive toxicity assays) .
- Experimental Design :
- In vitro : Use human hepatocyte models to assess endocrine disruption potential via ER/AR receptor binding assays .
- In vivo : Perform OECD Guideline 407 (28-day repeated dose toxicity) with dose-response analysis to establish NOAEL/LOAEL .
- Meta-Analysis : Systematically review historical data (e.g., EPA, NICNAS reports) to identify consensus endpoints or methodological flaws .
(Advanced) What are the best practices for using this compound as an internal standard in human exposure assessments?
Methodological Answer:
- Calibration : Prepare calibration curves with matrix-matched samples to mimic urine/serum/indoor dust .
- Cross-Validation : Compare deuterated and <sup>13</sup>C-labeled analogs to evaluate co-elution or interference in multi-analyte panels .
- Quality Control : Include blanks, duplicates, and certified reference materials (CRMs) in each batch to ensure precision .
(Advanced) How can researchers optimize extraction protocols for this compound in complex polymer matrices?
Methodological Answer:
- Extraction Methods :
- Cleanup : Pass extracts through silica gel columns to remove lipids or pigments .
- Quantification : Validate recovery rates (≥70%) using deuterated surrogates spiked pre-extraction .
(Basic) What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and sample preparation to avoid inhalation of aerosols .
- Waste Disposal : Collect waste in sealed containers labeled "halogenated organics" for incineration .
(Advanced) What computational tools can predict the environmental mobility of this compound?
Methodological Answer:
- QSAR Models : Use EPI Suite™ to estimate log Kow (predicted ~9.1 for non-deuterated form) and bioaccumulation potential .
- Molecular Dynamics : Simulate adsorption onto soil organic matter using software like GROMACS to assess mobility .
- Field Validation : Compare predictions with experimental soil column studies measuring leaching rates .
(Advanced) How can isotopic labeling improve mechanistic studies of this compound metabolism?
Methodological Answer:
- Tracer Studies : Administer deuterated analogs to rodent models and track metabolites via <sup>2</sup>H-NMR or LC-HRMS .
- Pathway Elucidation : Identify hydroxylation or glucuronidation sites using MS/MS fragmentation patterns .
- Kinetic Profiling : Calculate isotopic enrichment ratios to distinguish endogenous vs. exogenous metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
